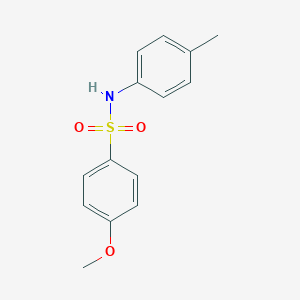

4-methoxy-N-(4-methylphenyl)benzenesulfonamide

概要

説明

4-methoxy-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions:

-

Oxidation of the methoxy group typically yields hydroxyl derivatives, critical for modifying solubility and biological activity.

-

Demethylation with boron tribromide preserves the sulfonamide backbone while enhancing hydrogen-bonding capacity .

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions due to its electron-withdrawing nature:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halide) in presence of base | N-Alkylated sulfonamide derivatives | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated product |

-

Alkylation occurs at the sulfonamide nitrogen, forming secondary or tertiary amines .

-

Acylation introduces acetyl groups, altering steric and electronic properties .

Coupling Reactions

The aromatic rings enable cross-coupling for complex architectures:

| Reaction | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, aryl halide | Introduction of amino groups |

-

Suzuki coupling extends conjugation for enhanced π-stacking .

-

Buchwald–Hartwig amination introduces amino groups for further functionalization .

Cyclization Reactions

Under thermal or catalytic conditions, cyclization forms heterocycles:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Thiazole formation | H₂N-CS-NH₂, EtOH reflux | Thiazole-fused sulfonamide | |

| Tetrazole synthesis | NaN₃, NH₄Cl in DMF | Tetrazole ring-containing derivatives |

-

Tetrazole synthesis introduces bioisosteres for improved metabolic stability.

Acid/Base-Mediated Reactions

The sulfonamide’s acidity (pKa ≈ 10) facilitates deprotonation:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Salt formation | NaOH in H₂O/EtOH | Sodium sulfonamide salt | |

| Coordination complexes | Transition metal ions (e.g., Cu²⁺) | Metal-sulfonamide complexes |

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally related compounds:

| Compound | Reactivity Difference | Cause |

|---|---|---|

| N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide | Higher electrophilicity at sulfonamide sulfur | Electron-withdrawing fluorine substituent |

| N-(4-Methoxyphenyl)benzenesulfonamide | Reduced nucleophilic substitution efficiency | Electron-donating methoxy group |

-

Electron-withdrawing groups enhance electrophilic character at the sulfonamide sulfur .

-

Steric effects from the 4-methylphenyl group slightly hinder substitution compared to smaller substituents .

Mechanistic Insights

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

Sulfonamides have historically been used as antibacterial agents. 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide has shown potential as an antibacterial compound by inhibiting folic acid synthesis in bacteria. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them valuable in treating infections .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line), showing a significant increase in apoptotic markers when treated with the compound . The ability to selectively target cancer cells while sparing normal cells is a critical area of ongoing research.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown effectiveness against carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. The selectivity of certain derivatives for specific CA isoforms suggests potential therapeutic applications in treating diseases where these enzymes play a crucial role .

Biological Mechanisms

The mechanism of action for this compound primarily involves competitive inhibition. By mimicking the structure of natural substrates, it binds to the active sites of target enzymes, disrupting their normal function. This inhibition can lead to significant metabolic disruptions in target organisms or cells, contributing to its antibacterial and anticancer effects .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry. Its ability to form stable complexes with metals makes it useful in catalysis and material science. Furthermore, it is employed in the production of dyes and pigments due to its structural properties that enhance color stability and vibrancy .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound exhibited a significant inhibitory effect at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

Research focusing on the apoptotic effects of this compound on MDA-MB-231 cells revealed a marked increase in annexin V-FITC positive cells, indicating strong pro-apoptotic activity. This study underscores the compound's potential as a lead for developing new anticancer therapies .

Data Table: Summary of Applications

| Application Area | Findings/Details |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus; inhibits folic acid synthesis |

| Anticancer Properties | Induces apoptosis in MDA-MB-231 cells; significant increase in apoptotic markers |

| Enzyme Inhibition | Inhibits carbonic anhydrases with selectivity for specific isoforms |

| Industrial Use | Utilized in dye production and catalysis; forms stable metal complexes |

作用機序

The mechanism of action of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

類似化合物との比較

Similar Compounds

- 4-methyl-N-(4-methylphenyl)benzenesulfonamide

- 4-methoxy-N-(4-fluorophenyl)benzenesulfonamide

- 4-methoxy-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a methyl group on the benzene ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other sulfonamide derivatives.

生物活性

4-Methoxy-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a methoxy group and a methyl-substituted phenyl moiety, which contribute to its pharmacological properties. The following sections summarize the biological activities reported in the literature, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The crystal structure of this compound has been analyzed, revealing important structural parameters. The compound crystallizes in a monoclinic system with notable dihedral angles between the aromatic rings, which can influence its biological interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H15NO3S |

| Molecular Weight | 277.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral Angle | 56.3° |

1. Anticancer Properties

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that sulfonamides can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against breast cancer cell lines like MCF-7 and MDA-MB-231 .

2. Progesterone Receptor Antagonism

Recent studies have explored the potential of benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. The findings suggest that modifications on the benzenesulfonamide scaffold can enhance binding affinity to PR, indicating that this compound might possess similar antagonistic properties . This activity is particularly relevant for therapeutic applications in conditions such as endometriosis and breast cancer.

3. Mechanistic Insights

The mechanism of action for these compounds often involves disruption of protein conformations critical for their biological functions. For example, docking studies have shown that sulfonamides can interfere with the active folding of PR, thereby inhibiting its function . Additionally, the presence of electron-donating groups like methoxy enhances their binding efficacy.

Case Study: Anticancer Activity

A comparative study evaluated various sulfonamide derivatives against multiple cancer cell lines. The results demonstrated that this compound exhibited promising anticancer activity with an IC50 value comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that introducing substituents at specific positions on the phenyl ring significantly affects the biological activity of sulfonamides. For instance, variations in the para position can alter receptor affinity and selectivity .

特性

IUPAC Name |

4-methoxy-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-3-5-12(6-4-11)15-19(16,17)14-9-7-13(18-2)8-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIPPGMSUIBSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993080 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7230-54-8 | |

| Record name | NSC116557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。